molecular formula C14H17N5OS B5616896 1-(2,1,3-benzothiadiazol-5-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine

1-(2,1,3-benzothiadiazol-5-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine

Cat. No.: B5616896
M. Wt: 303.39 g/mol
InChI Key: WOVUDGWPIVXYJZ-UHFFFAOYSA-N
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Description

1-(2,1,3-benzothiadiazol-5-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine is a complex organic compound that features a benzothiadiazole ring fused with an oxadiazole ring

Preparation Methods

The synthesis of 1-(2,1,3-benzothiadiazol-5-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. The preparation starts with the formation of the benzothiadiazole ring, which can be synthesized from o-phenylenediamine and thionyl chloride in pyridine . The oxadiazole ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the methylation and propylation of the intermediate compounds to yield the target molecule.

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(2,1,3-benzothiadiazol-5-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(2,1,3-benzothiadiazol-5-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazol-5-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The benzothiadiazole and oxadiazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar compounds to 1-(2,1,3-benzothiadiazol-5-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine include:

The uniqueness of this compound lies in its combined benzothiadiazole and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-3-4-13-15-14(20-16-13)9-19(2)8-10-5-6-11-12(7-10)18-21-17-11/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVUDGWPIVXYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN(C)CC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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